

Application Notes: LDR102 for the Interrogation of ROR1 Downstream Signaling Pathways

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Compound of Interest

Compound Name: LDR102

Cat. No.: B15543129

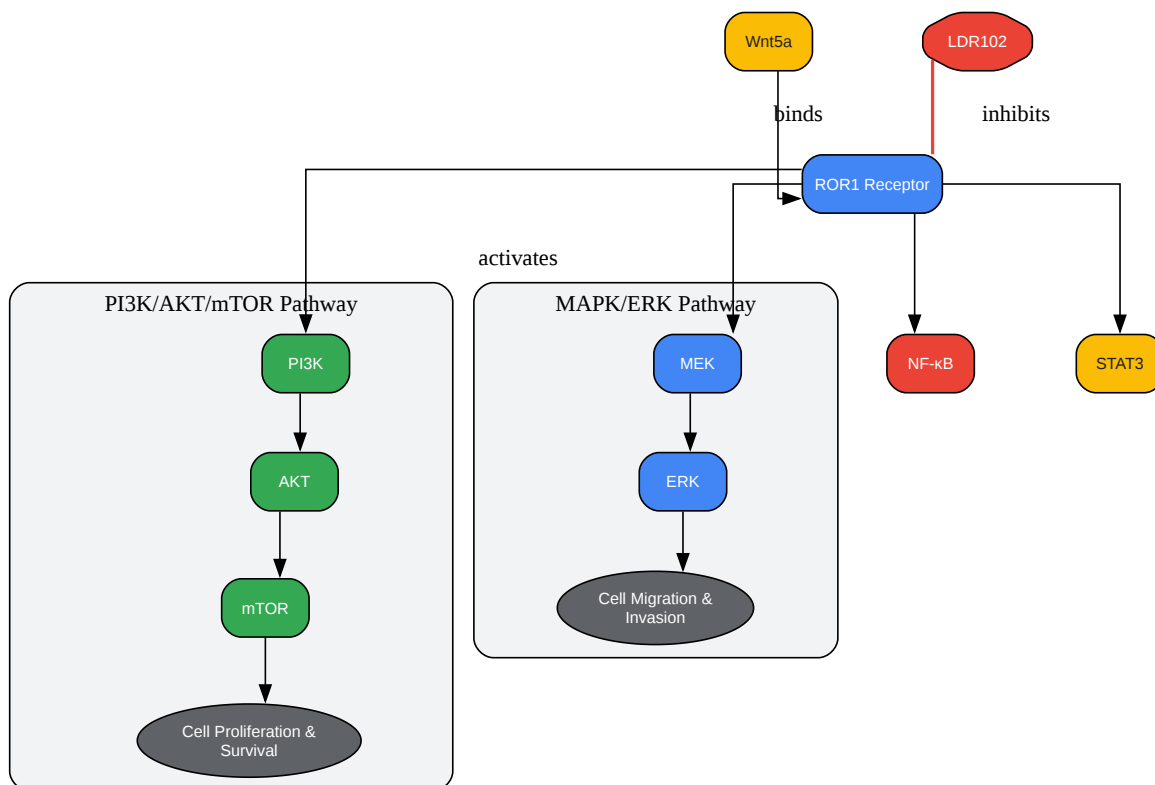
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a transmembrane protein critical during embryonic development but largely absent in adult tissues.^{[1][2]} Its re-expression in various cancers, including lung adenocarcinoma, breast cancer, and chronic lymphocytic leukemia (CLL), is associated with tumor progression, metastasis, and poor prognosis.^{[1][2][3]} This oncogenic role is driven by the activation of several key survival and proliferation pathways, such as PI3K/AKT/mTOR and MAPK/ERK. The selective expression of ROR1 on cancer cells makes it an attractive therapeutic target. **LDR102** is a potent and specific small molecule inhibitor of ROR1, offering a valuable tool for studying its function and downstream signaling cascades. These notes provide detailed protocols to investigate the effects of **LDR102** on ROR1 signaling.

Core Signaling Pathways Modulated by ROR1

ROR1 functions as a receptor or co-receptor, often for Wnt ligands like Wnt5a, to activate multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The primary cascades influenced by ROR1 activation include the PI3K/AKT/mTOR, MAPK/ERK, NF- κ B, and STAT3 pathways. Inhibition of ROR1 by **LDR102** is expected to attenuate these signaling axes.



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Caption: ROR1 downstream signaling pathways and the inhibitory action of **LDR102**.

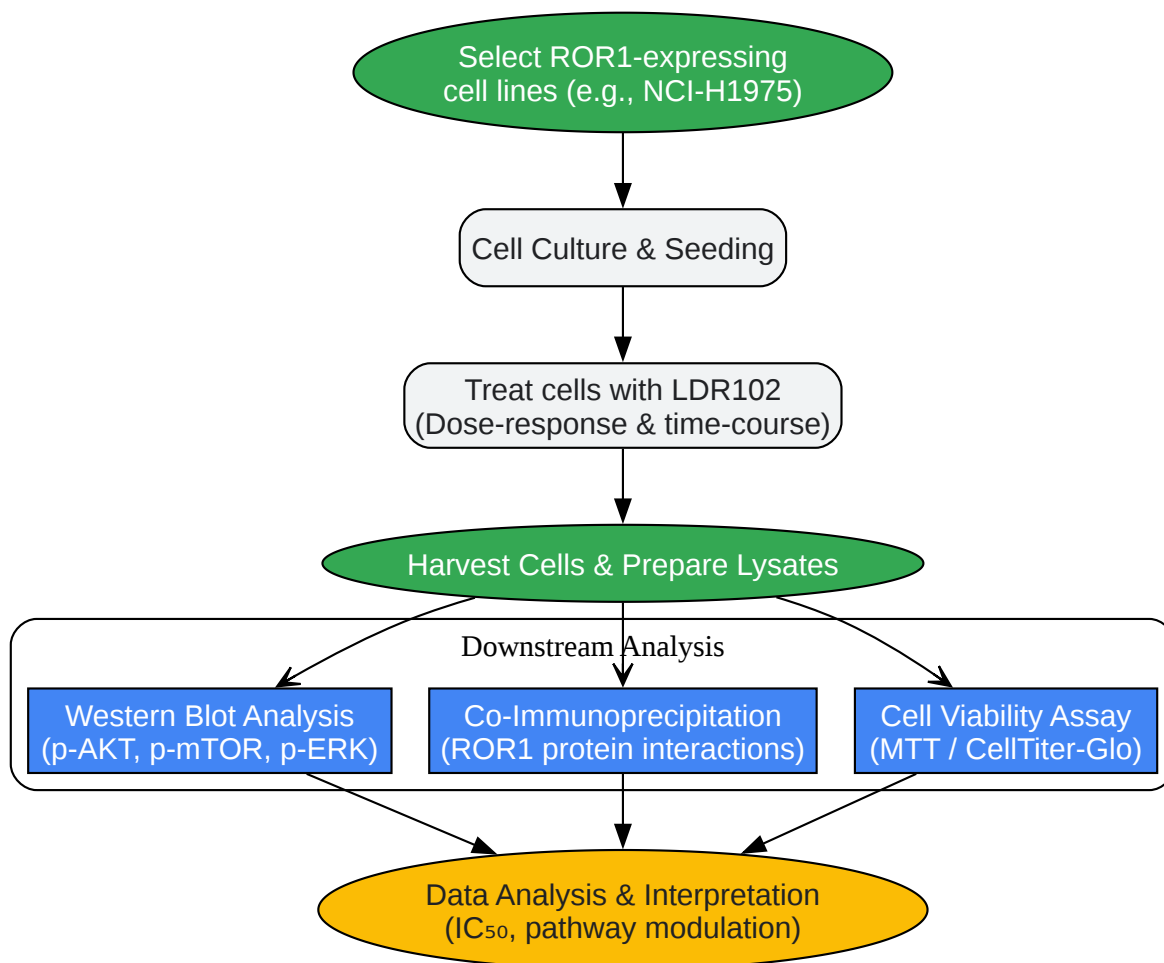
Quantitative Data on LDR102 Activity

LDR102 demonstrates potent inhibition of ROR1 and effectively suppresses the proliferation of various ROR1-expressing cancer cell lines.

| Parameter | Value | Cell Line | Description | Reference |
|------------------|--------------|----------------------------|---|-----------|
| Ki | 0.10 μ M | N/A | Inhibitor constant for ROR1. | |
| IC ₅₀ | 0.36 μ M | NCI-H1975 (Lung Cancer) | Half-maximal inhibitory concentration for cell proliferation. | |
| IC ₅₀ | 1.37 μ M | A549 (Lung Cancer) | Half-maximal inhibitory concentration for cell proliferation. | |
| IC ₅₀ | 0.47 μ M | MDA-MB-231 (Breast Cancer) | Half-maximal inhibitory concentration for cell proliferation. | |

Experimental Workflow for Studying LDR102 Effects

A systematic approach is required to characterize the impact of **LDR102** on ROR1 signaling and its functional consequences on cancer cells.



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References

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- 3. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]
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